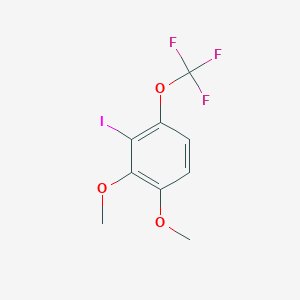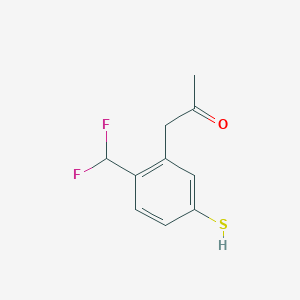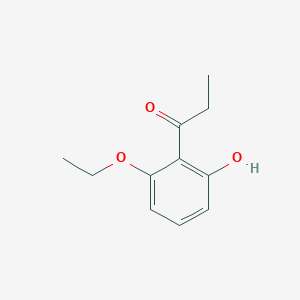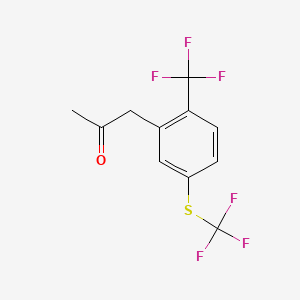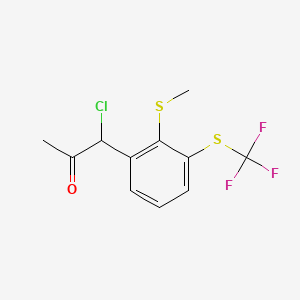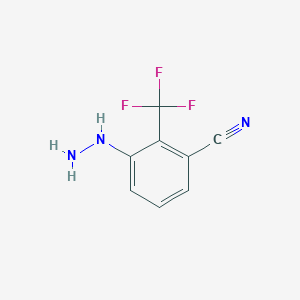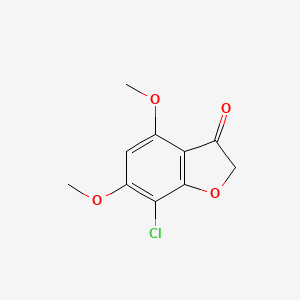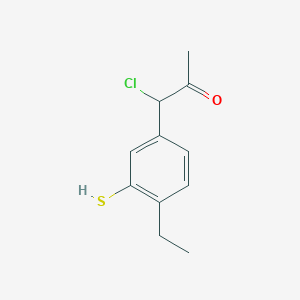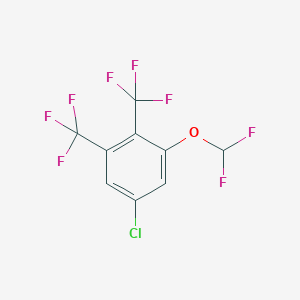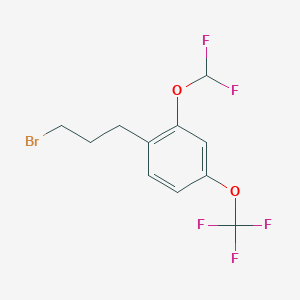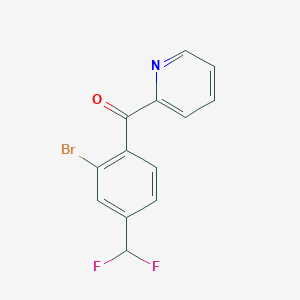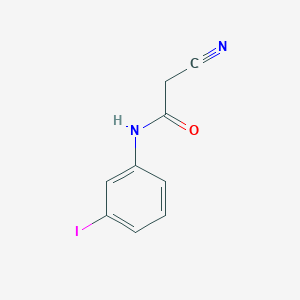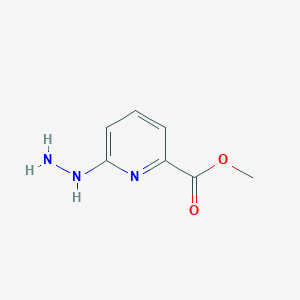
Methyl 6-hydrazineylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydrazinylpicolinate is an organic compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of a hydrazine group attached to the 6th position of the picolinic acid ring, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydrazinylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Esterification: Picolinic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl picolinate.
Hydrazination: The methyl picolinate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group at the 6th position.
Industrial Production Methods: Industrial production of methyl 6-hydrazinylpicolinate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of picolinic acid with methanol.
Continuous Hydrazination: Continuous flow reactors are used for the hydrazination step to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-hydrazinylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-hydrazinylpicolinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of methyl 6-hydrazinylpicolinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Methyl 6-hydrazinylpicolinate can be compared with other similar compounds such as:
Methyl 6-aminopicolinate: Similar structure but with an amino group instead of a hydrazine group.
Methyl 6-hydroxy-picolinate: Contains a hydroxyl group at the 6th position.
Methyl 6-chloropicolinate: Features a chlorine atom at the 6th position.
Uniqueness:
Hydrazine Group: The presence of the hydrazine group at the 6th position imparts unique reactivity and biological activity compared to other derivatives.
Versatility: It serves as a versatile intermediate in the synthesis of various bioactive compounds.
By understanding the synthesis, reactions, applications, and mechanisms of methyl 6-hydrazinylpicolinate, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
methyl 6-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-6(9-5)10-8/h2-4H,8H2,1H3,(H,9,10) |
Clé InChI |
GPLCHTURHZAAFD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


